3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a bromine atom and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, the targets can be enzymes or proteins involved in these biological processes.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets by forming hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or function of the target, thereby exerting their biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.
Pharmacokinetics
The oxadiazole ring is known to be stable and readily prepared , suggesting that compounds containing this ring may have favorable pharmacokinetic properties.
Result of Action
Given the known biological activities of 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have effects such as inhibiting bacterial growth, slowing tumor progression, inhibiting viral replication, and reducing oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-bromo-5-chloropyridine with 5-methyl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling reactions: Palladium catalysts and ligands are often employed in solvents like toluene or ethanol under inert atmosphere conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and amines.
Oxidation and reduction: Products include various oxidized or reduced forms of the oxadiazole ring.
Coupling reactions: Products include biaryl compounds and other complex heterocycles.
Scientific Research Applications
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methyl-1,2,4-oxadiazole
- 5-Bromo-2-methyl-1,3,4-oxadiazole
- 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Uniqueness
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of both the bromine atom and the 1,3,4-oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWXQGKJEUSYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159979-16-4 | |
Record name | 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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